molecular formula C24H28ClF3N4O B2384415 (4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(2,6-dimethylphenyl)methanone CAS No. 2034612-96-7

(4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(2,6-dimethylphenyl)methanone

Cat. No.: B2384415
CAS No.: 2034612-96-7
M. Wt: 480.96
InChI Key: BGSPERHCKSIBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(2,6-dimethylphenyl)methanone is a complex organic molecule that features a combination of pyridine, piperazine, and piperidine rings, along with a methanone group

Mechanism of Action

Target of Action

The primary target of this compound is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential to bacterial cell viability and virulence . They catalyze a post-translational modification that is crucial for the function of various enzyme systems in bacteria .

Mode of Action

This compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase, with no activity toward the human orthologue . This selective inhibition disrupts the normal function of the bacterial enzyme, thereby thwarting bacterial growth .

Biochemical Pathways

The inhibition of PPTase by this compound affects the secondary metabolism of bacteria . Specifically, it attenuates the production of an Sfp-PPTase-dependent metabolite . This disruption of secondary metabolic pathways is likely to have downstream effects on various aspects of bacterial physiology, contributing to the compound’s antibacterial activity .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied in vitro and in vivo .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth . By inhibiting PPTase, the compound disrupts essential metabolic processes in bacteria, leading to a reduction in bacterial viability . This makes the compound a promising candidate for the development of new antibacterial agents .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the compound’s action may be affected by the presence of efflux pumps in the bacterial cell membrane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(2,6-dimethylphenyl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(2,6-dimethylphenyl)methanone: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

(4-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)(2,6-dimethylphenyl)methanone: has several scientific research applications:

Properties

IUPAC Name

[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]-(2,6-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28ClF3N4O/c1-16-4-3-5-17(2)21(16)23(33)32-8-6-19(7-9-32)30-10-12-31(13-11-30)22-20(25)14-18(15-29-22)24(26,27)28/h3-5,14-15,19H,6-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSPERHCKSIBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)N2CCC(CC2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.